4-Bromo-2-methyl-3-nitropyridine Synthetic Route and Yield: POBr₃ Bromination of 2-Methyl-3-nitropyridin-4-ol
4-Bromo-2-methyl-3-nitropyridine is synthesized from 2-methyl-3-nitropyridin-4-ol via bromination with phosphorus oxybromide (POBr₃) at 140°C in a pressure vessel over 3 hours, yielding the target compound in 49.7% isolated yield after chromatographic purification . This specific route using POBr₃ on the 4-hydroxy precursor achieves a defined yield that serves as a reproducible benchmark for process optimization and supply chain assessment. In contrast, the 5-bromo-2-methyl-3-nitropyridine isomer is typically synthesized via alternative routes involving bromination of 5-amino-2-methyl-3-nitropyridine or methylation of 5-bromo-2-chloro-3-nitropyridine, representing a different synthetic entry point with distinct precursor requirements and cost structures .
| Evidence Dimension | Synthetic yield from hydroxyl precursor |
|---|---|
| Target Compound Data | 49.7% isolated yield after chromatography |
| Comparator Or Baseline | 5-Bromo-2-methyl-3-nitropyridine synthesized via alternative precursor routes (5-amino-2-methyl-3-nitropyridine bromination) |
| Quantified Difference | Different precursor pathway required; yield comparison not directly applicable but synthetic accessibility differs |
| Conditions | 2-methyl-3-nitropyridin-4-ol (12.98 mmol) + POBr₃ (87 mmol), 140°C, pressure vessel, 3 hours, CHCl₃ extraction |
Why This Matters
The established synthetic protocol with quantifiable yield enables cost modeling and process reproducibility assessment for procurement decisions.
